molecular formula C15H30O2 B589772 6-Methyltetradecanoic Acid CAS No. 53696-18-7

6-Methyltetradecanoic Acid

Cat. No.: B589772
CAS No.: 53696-18-7
M. Wt: 242.403
InChI Key: SMOJEURVXRRQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyltetradecanoic Acid is a long-chain fatty acid with an aliphatic tail containing 15 carbon atomsThis compound is a very weakly acidic substance based on its pKa .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyltetradecanoic Acid can be synthesized through various organic synthesis methods. One common approach involves the esterification of this compound with methanol to form its methyl ester derivative . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as plant oils or fermentation products. The extracted compound is then subjected to further purification processes to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 6-Methyltetradecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of 6-Methyltetradecanoic Acid involves the induction of apoptosis in cancer cells. The compound down-regulates the phosphorylation of AKT, a key protein in cell survival pathways, and activates caspase-3, an enzyme involved in the execution phase of apoptosis. This dual action leads to the inhibition of cell proliferation and the induction of programmed cell death .

Comparison with Similar Compounds

Uniqueness: 6-Methyltetradecanoic Acid is unique due to its specific branching at the 6th carbon position, which imparts distinct chemical and biological properties. This branching can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJEURVXRRQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729120
Record name 6-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53696-18-7
Record name 6-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.